N-benzyl-N-methyl-2-nitrobenzenesulfonamide
CAS No.: 42060-39-9
Cat. No.: VC11188084
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42060-39-9 |
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Molecular Formula | C14H14N2O4S |
Molecular Weight | 306.34 g/mol |
IUPAC Name | N-benzyl-N-methyl-2-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C14H14N2O4S/c1-15(11-12-7-3-2-4-8-12)21(19,20)14-10-6-5-9-13(14)16(17)18/h2-10H,11H2,1H3 |
Standard InChI Key | XSUJYEHZFOOMBO-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N-methyl-2-nitrobenzenesulfonamide (C₁₄H₁₅N₂O₄S) belongs to the sulfonamide class, featuring a sulfonyl group bridging a 2-nitrobenzene ring and a doubly substituted amine (benzyl and methyl groups). Key physicochemical properties inferred from analogs include:
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Molecular Weight: 315.35 g/mol (calculated from formula C₁₄H₁₅N₂O₄S).
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Melting Point: Analogous N-methyl-2-nitrobenzenesulfonamide derivatives exhibit melting points of 109–111°C , suggesting that the bulkier benzyl substituent may lower this value due to reduced crystallinity.
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Density and Solubility: The nitro and sulfonyl groups confer polar characteristics, likely rendering the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
The nitro group at the ortho position introduces steric hindrance and electronic effects that influence reactivity, particularly in nucleophilic substitution or reduction reactions.
Synthetic Methodologies
Traditional Sulfonamide Coupling
A common route to N-alkyl sulfonamides involves reacting sulfonyl chlorides with amines. For N-benzyl-N-methyl derivatives, a two-step protocol is proposed:
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Sulfonylation: 2-Nitrobenzenesulfonyl chloride reacts with methylamine to form N-methyl-2-nitrobenzenesulfonamide.
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N-Alkylation: The methylamine intermediate undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyl group .
This method mirrors procedures for synthesizing structurally related compounds, such as 2-(4-methylbenzyl)-N-nosylbenzamide, where p-nitrobenzenesulfonamide intermediates are alkylated under basic conditions .
Metal-Free Coupling Strategies
Recent advances in sulfonamide synthesis avoid transition-metal catalysts. For example, ynesulfonamides and tertiary enesulfonamides have been synthesized via base-mediated reactions between sulfonamides and alkynes . Adapting this approach, N-benzyl-N-methyl-2-nitrobenzenesulfonamide could be generated through a nucleophilic addition of benzylmethylamine to activated sulfonyl electrophiles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of analogous N-tosylbenzamides reveal distinct signals for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and benzylic CH₂ (δ 4.0–4.1 ppm) . For N-benzyl-N-methyl derivatives, splitting patterns in the aromatic region would reflect the nitro group’s deshielding effect, while the benzyl protons would appear as a singlet due to equivalent environments.
Infrared (IR) Spectroscopy
Key IR absorptions include:
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Sulfonyl Group: Asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹.
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Nitro Group: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Biological and Industrial Applications
Catalysis and Materials Science
Sulfonamides serve as ligands in organometallic catalysis. For instance, dithiocarbamate derivatives of N-methylbenzylamine coordinate tin atoms in di(4-chlorobenzyl)tin dichloride complexes, enhancing thermal stability . The nitro group in N-benzyl-N-methyl-2-nitrobenzenesulfonamide could similarly stabilize metal centers in catalytic systems.
Challenges and Future Directions
Despite its promise, the compound’s synthesis requires optimization to address:
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Regioselectivity: Competing alkylation at the nitro group or sulfonyl oxygen.
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Purification: High polarity complicates crystallization; chromatographic methods (e.g., silica gel with EtOAc/hexane) are recommended .
Future studies should explore its pharmacokinetic profile and derivatization to enhance bioavailability.
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